
N-(2,5-dichlorophenyl)-3,5-dimethyladamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dichlorophenyl)-3,5-dimethyladamantane-1-carboxamide is a synthetic organic compound characterized by its unique adamantane core structure substituted with dichlorophenyl and carboxamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-3,5-dimethyladamantane-1-carboxamide typically involves the following steps:
Formation of the Adamantane Core: The adamantane core can be synthesized through a series of cyclization reactions starting from simple hydrocarbons.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a Friedel-Crafts acylation reaction, where 2,5-dichlorobenzoyl chloride reacts with the adamantane core in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Carboxamide Group: The final step involves the conversion of the acylated adamantane to the carboxamide derivative using reagents like ammonia or primary amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-3,5-dimethyladamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Hydroxyl or amino derivatives.
Scientific Research Applications
N-(2,5-dichlorophenyl)-3,5-dimethyladamantane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of antiviral and anticancer drugs.
Materials Science: Its unique structure makes it a candidate for the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Biological Research: The compound is used in studies related to enzyme inhibition and protein-ligand interactions, providing insights into molecular mechanisms of action.
Industrial Applications: It is explored for use in the synthesis of polymers and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-3,5-dimethyladamantane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antiviral or anticancer activity, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)-3,5-dimethyladamantane-1-carboxamide
- N-(2,6-dichlorophenyl)-3,5-dimethyladamantane-1-carboxamide
- N-(3,5-dichlorophenyl)-3,5-dimethyladamantane-1-carboxamide
Uniqueness
N-(2,5-dichlorophenyl)-3,5-dimethyladamantane-1-carboxamide is unique due to the specific positioning of the dichlorophenyl group, which can influence its reactivity and interaction with molecular targets. This positional isomerism can result in different biological activities and properties compared to its similar compounds.
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-3,5-dimethyladamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23Cl2NO/c1-17-6-12-7-18(2,9-17)11-19(8-12,10-17)16(23)22-15-5-13(20)3-4-14(15)21/h3-5,12H,6-11H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWUPSJJJAZNTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)NC4=C(C=CC(=C4)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.